2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that includes a chloro and fluoro-substituted phenyl ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional steps such as recrystallization or distillation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or fluoro groups with the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a thrombin inhibitor, which could have implications in the treatment of blood clotting disorders.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as thrombin. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is a crucial step in blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzyme, effectively blocking its function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-[(1R)-2-methyl-1-(2-thienyl)propyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of isobutyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23ClFNO |
---|---|
Molecular Weight |
299.81 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C16H23ClFNO/c1-11(2)9-19(10-12(3)4)16(20)8-13-14(17)6-5-7-15(13)18/h5-7,11-12H,8-10H2,1-4H3 |
InChI Key |
ODDYDILKRAGLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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